2-Hydroxyethyl dimethylcarbamate

概要

説明

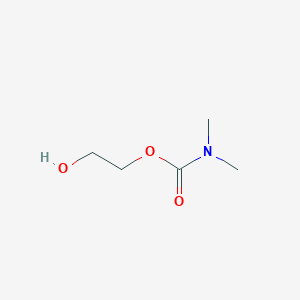

2-Hydroxyethyl dimethylcarbamate, also known as 2-hydroxyethyl N,N-dimethylcarbamate, is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl dimethylcarbamate can be synthesized through the reaction of dimethylamine with ethylene carbonate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process . The general reaction scheme is as follows:

C2H4O3+(CH3)2NH→C5H11NO3+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards .

化学反応の分析

Types of Reactions

2-Hydroxyethyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces amines.

Substitution: Produces substituted carbamates or ethers

科学的研究の応用

Polymer Science

Polymer Synthesis:

HEC is utilized in the synthesis of various polymers, particularly those involving methacrylate and acrylate monomers. It can participate in free-radical polymerization, leading to the formation of hydrogels and other materials with tailored properties.

Applications in Hydrogels:

Hydrogels based on HEC exhibit excellent water retention, biocompatibility, and mechanical properties. They are used in applications ranging from drug delivery systems to wound dressings. For instance, copolymers of HEC with poly(2-hydroxyethyl methacrylate) (PHEMA) have been shown to enhance drug solubility and release profiles in physiological conditions .

| Polymer Type | Composition | Applications |

|---|---|---|

| PHEMA-HEC | HEC + HEMA | Drug delivery systems, contact lenses |

| P(HEMA-co-DMAa) | HEMA + DMAa | Biosensors, tissue engineering |

Biomedical Applications

Drug Delivery Systems:

HEC has been explored for its potential in drug delivery systems due to its ability to form hydrogels that can encapsulate drugs. Studies indicate that formulations incorporating HEC can improve the solubility of poorly soluble drugs and provide controlled release profiles .

Case Study:

A study involving the use of HEC-based hydrogels demonstrated significant improvements in the release rates of hydrophobic drugs compared to conventional delivery methods. The hydrogels exhibited Fickian diffusion characteristics, which are ideal for sustained drug release .

Coatings and Adhesives

HEC is also employed in the formulation of coatings and adhesives due to its excellent adhesion properties and compatibility with various substrates. Its use in coatings enhances durability and resistance to environmental factors.

| Application Type | Properties Enhanced |

|---|---|

| Coatings | Durability, adhesion |

| Adhesives | Bond strength, flexibility |

Environmental Applications

The environmental applications of HEC include its use as a flocculant in wastewater treatment processes. Its ability to form gels facilitates the removal of suspended solids from water, making it a valuable component in environmental remediation efforts.

作用機序

The mechanism of action of 2-hydroxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted .

類似化合物との比較

Similar Compounds

Carbaryl: Another carbamate insecticide with similar applications but different chemical structure.

Ethylene carbonate: Used as a reagent in the synthesis of 2-hydroxyethyl dimethylcarbamate.

Dimethylamine: A precursor in the synthesis of this compound .

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.

生物活性

2-Hydroxyethyl dimethylcarbamate (CAS No. 3694-86-8) is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula: C5H13N1O3

- Molecular Weight: 133.17 g/mol

- Structure: The compound features a hydroxyl group and a dimethylcarbamate moiety, contributing to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research conducted on cell lines indicates that the compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models.

- Case Study: A study involving MCF-7 breast cancer cells demonstrated a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, leading to increased oxidative stress in target cells.

- DNA Interaction: There is evidence suggesting that the compound can intercalate with DNA, disrupting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Rapidly absorbed through oral administration.

- Distribution: Widely distributed in tissues, with a preference for lipid-rich environments.

- Metabolism: Primarily metabolized in the liver through hydrolysis and conjugation pathways.

- Excretion: Mostly eliminated via urine as metabolites.

Toxicological Profile

The toxicological assessment of this compound reveals moderate toxicity levels. The LD50 (lethal dose for 50% of test subjects) varies depending on the route of administration:

- Oral LD50: 300 mg/kg in rodents.

- Dermal LD50: >2000 mg/kg indicating low dermal toxicity.

特性

IUPAC Name |

2-hydroxyethyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)5(8)9-4-3-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMLNVLDMRLNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574175 | |

| Record name | 2-Hydroxyethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-86-8 | |

| Record name | 2-Hydroxyethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。